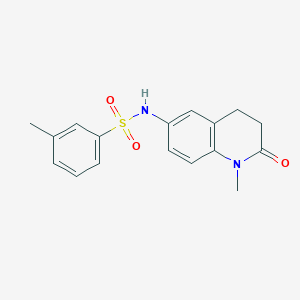
3-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is involved in the synthesis of various heterocyclic compounds that have been evaluated for their biological activities. For instance, compounds similar to it have been synthesized and assessed for antimicrobial activities against different bacteria and fungi. These synthesized compounds exhibit potential as antimicrobial agents due to their structural features, including the presence of the quinoline and sulfonamide groups (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Radioprotective Potential
Another area of research involves the synthesis of novel quinolines that may act as anticancer and radioprotective agents. These compounds, including variations of the mentioned chemical structure, have shown cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy. Additionally, certain derivatives have demonstrated radioprotective activity, which could be significant in protecting against radiation-induced damage (Ghorab et al., 2008).
Photodynamic Therapy Applications
Research has also extended into the development of new compounds for photodynamic therapy, a treatment modality for cancer. Compounds with structures related to 3-methyl-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide, specifically those incorporating benzenesulfonamide and quinoline moieties, have been found to possess significant photophysical and photochemical properties. Such features make them suitable candidates for photodynamic therapy applications, offering a new avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Investigations
The compound has also been investigated in the context of pharmacological research, particularly in the study of phosphatidylinositol 3-kinase inhibitors for the treatment of idiopathic pulmonary fibrosis and cough. These studies highlight the compound's relevance in exploring new therapeutic strategies for respiratory conditions (Norman, 2014).
Eigenschaften
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-4-3-5-15(10-12)23(21,22)18-14-7-8-16-13(11-14)6-9-17(20)19(16)2/h3-5,7-8,10-11,18H,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWTBXXHUMSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


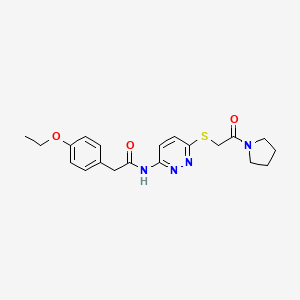
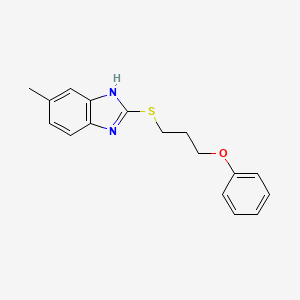
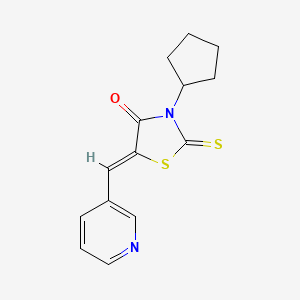


![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
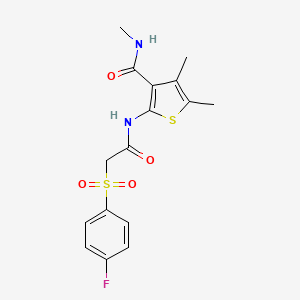
![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)
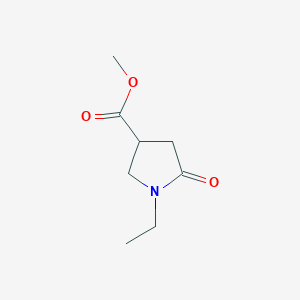

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)